molecular formula C14H13N5O2 B4420820 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4420820
M. Wt: 283.29 g/mol
InChI Key: LYKZSIQRKIXZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to a pyrazolo[3,4-d]pyrimidin core, making it a subject of interest for its unique structural and functional properties.

Mechanism of Action

Target of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic effects in treating Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help increase the concentration of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s patients .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can help improve communication between nerve cells in the brain, which is often impaired in Alzheimer’s disease .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the degradation of acetylcholine, a key neurotransmitter in this pathway . This leads to enhanced cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .

Pharmacokinetics

These properties can impact the bioavailability of the compound and its ability to reach its target in the brain .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function in Alzheimer’s patients, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis and stability of the compound . Additionally, the compound’s antibacterial activity has been shown to vary against different bacterial strains, suggesting that the biological environment can also impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin core This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to achieve the desired product. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. It may be explored for its efficacy in treating various diseases, such as cancer or neurological disorders.

Industry: In industry, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-amine

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique pyrazolo[3,4-d]pyrimidin core, which is not commonly found in other similar compounds. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZSIQRKIXZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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